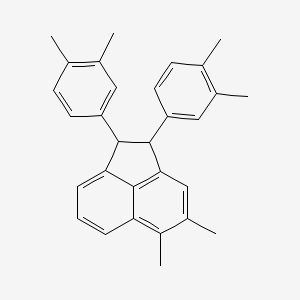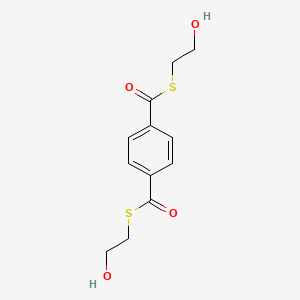
S~1~,S~4~-Bis(2-hydroxyethyl) benzene-1,4-dicarbothioate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
S~1~,S~4~-Bis(2-hydroxyethyl) benzene-1,4-dicarbothioate is an organic compound with the molecular formula C12H14O6 It is a derivative of benzene, where two hydroxyethyl groups are attached to the benzene ring at positions 1 and 4, and two carboxyl groups are replaced by thioate groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of S1,S~4~-Bis(2-hydroxyethyl) benzene-1,4-dicarbothioate typically involves the reaction of hydroquinone with ethylene oxide under controlled conditions. The reaction is carried out in the presence of a catalyst, such as sulfuric acid, to facilitate the formation of the thioate groups. The reaction conditions, including temperature and pressure, are carefully monitored to ensure the desired product is obtained with high purity.
Industrial Production Methods
In an industrial setting, the production of S1,S~4~-Bis(2-hydroxyethyl) benzene-1,4-dicarbothioate involves large-scale reactors and continuous monitoring of reaction parameters. The process may include steps such as distillation and crystallization to purify the final product. The use of advanced analytical techniques, such as gas chromatography and mass spectrometry, ensures the quality and consistency of the compound.
Analyse Chemischer Reaktionen
Types of Reactions
S~1~,S~4~-Bis(2-hydroxyethyl) benzene-1,4-dicarbothioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thioate groups to thiols.
Substitution: The hydroxyethyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium hydroxide or potassium tert-butoxide are employed.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
S~1~,S~4~-Bis(2-hydroxyethyl) benzene-1,4-dicarbothioate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic properties, including anti-inflammatory and antioxidant activities.
Industry: Utilized in the production of polymers and resins.
Wirkmechanismus
The mechanism of action of S1,S~4~-Bis(2-hydroxyethyl) benzene-1,4-dicarbothioate involves its interaction with specific molecular targets and pathways. The hydroxyethyl groups can form hydrogen bonds with biological molecules, while the thioate groups can participate in redox reactions. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,4-Bis(2-hydroxyethyl)benzene: A related compound with similar hydroxyethyl groups but lacking the thioate groups.
Bis(2-Hydroxyethyl) terephthalate: An intermediate in the production of poly(ethylene terephthalate).
Hydroquinone bis(2-hydroxyethyl)ether: Used in the synthesis of polyesters and polyurethanes.
Uniqueness
S~1~,S~4~-Bis(2-hydroxyethyl) benzene-1,4-dicarbothioate is unique due to the presence of both hydroxyethyl and thioate groups, which confer distinct chemical reactivity and potential applications. Its ability to undergo various chemical reactions and interact with biological molecules makes it a valuable compound in research and industry.
Eigenschaften
CAS-Nummer |
64339-44-2 |
|---|---|
Molekularformel |
C12H14O4S2 |
Molekulargewicht |
286.4 g/mol |
IUPAC-Name |
1-S,4-S-bis(2-hydroxyethyl) benzene-1,4-dicarbothioate |
InChI |
InChI=1S/C12H14O4S2/c13-5-7-17-11(15)9-1-2-10(4-3-9)12(16)18-8-6-14/h1-4,13-14H,5-8H2 |
InChI-Schlüssel |
MSMUFUXNHALGDR-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1C(=O)SCCO)C(=O)SCCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6,6-Diethyl-2-phenylpyrazolo[1,5-a]pyrimidine-5,7(1H,6H)-dione](/img/structure/B14493208.png)

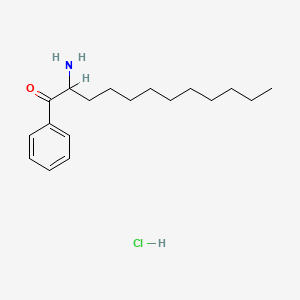
![trans-Bicyclo[4.2.0]octane](/img/structure/B14493224.png)

![(Thiocyanato)methyl 4-chloro-3-[(thiocyanato)methyl]benzoate](/img/structure/B14493238.png)
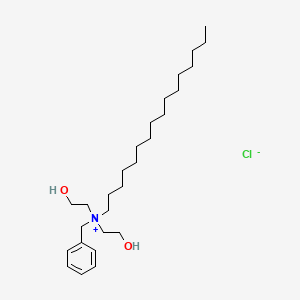
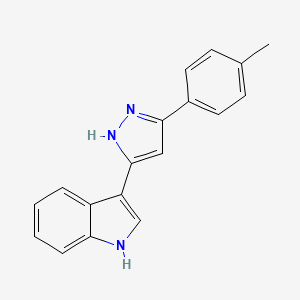
![6,7-Dimethyl-2-sulfanylidene-2H,4H-[1,3]thiazolo[3,2-c][1,3,5]thiadiazin-4-one](/img/structure/B14493260.png)
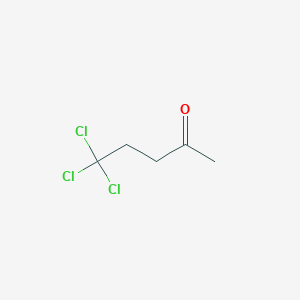
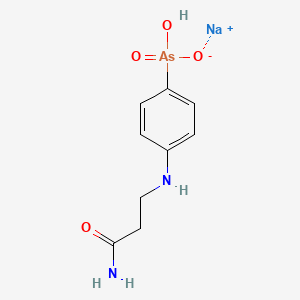
![Benzo[f]quinolin-5-ol](/img/structure/B14493281.png)

